

# Application of Antiblaze 100 in Automotive Textile Back-Coatings: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Antiblaze 100*

Cat. No.: *B10775394*

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These application notes provide a comprehensive overview of the use of **Antiblaze 100** as a flame retardant in back-coating formulations for automotive textiles. The information is intended to guide researchers and scientists in developing and evaluating flame-retardant textile finishes that meet stringent automotive safety standards.

## Introduction

Automotive interior textiles must meet rigorous safety standards for flame retardancy to protect passengers in the event of a fire.[1][2] Back-coatings are a common method to impart flame retardancy and other functional properties to automotive fabrics.[3][4] **Antiblaze 100**, a chlorinated phosphate ester flame retardant, can be incorporated into these back-coating formulations to meet standards such as the Federal Motor Vehicle Safety Standard (FMVSS) 302.[5][6] This document outlines the protocols for formulating, applying, and evaluating back-coatings containing **Antiblaze 100**.

**Antiblaze 100**, identified by CAS Registry # 38051-10-4, is a viscous liquid that can be effectively dispersed in aqueous polymer emulsions used for textile back-coatings.[7] Its flame retardant mechanism is believed to involve both gas-phase and condensed-phase actions, where the release of halogen and phosphorus compounds upon heating interrupts the combustion cycle and promotes char formation.

## Materials and Equipment

### 2.1. Materials:

- Substrate: Automotive-grade textile (e.g., polyester, polypropylene, or blends)
- Flame Retardant: **Antiblaze 100** (CAS # 38051-10-4)[7]
- Binder: Acrylic or styrene-butadiene emulsion[8]
- Thickener: Acrylic or associative thickener
- Foaming Agent/Stabilizer: (Optional, for foam coating)
- Filler: (Optional, e.g., calcium carbonate, aluminum trihydrate)
- Dispersing Agent
- Deionized Water

### 2.2. Equipment:

- Laboratory mixer/stirrer
- Viscometer
- Coating applicator (e.g., knife-over-roll, foam generator)[4]
- Drying and curing oven
- Analytical balance
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

## Experimental Protocols

### 3.1. Formulation of the Back-Coating

A typical back-coating formulation incorporating **Antiblaze 100** is prepared by sequentially adding components under controlled mixing. The following table provides a starting point for formulation development.

Component	Function	Typical Concentration (% by weight)
Water	Solvent/Carrier	20 - 40
Binder (e.g., Acrylic)	Film Former, Adhesion	40 - 60
Antiblaze 100	Flame Retardant	10 - 25
Thickener	Viscosity Modifier	1 - 3
Filler (e.g., ATH)	Cost Reduction, FR Synergy	0 - 20
Dispersing Agent	Pigment/Filler Wetting	0.5 - 1
Total	100	

#### Protocol:

- To a mixing vessel, add the required amount of deionized water.
- While stirring, slowly add the dispersing agent, followed by the filler (if used). Mix until a homogenous dispersion is achieved.
- Gradually add the binder emulsion to the vessel and continue mixing.
- Slowly add the **Antiblaze 100** to the mixture. It is crucial to ensure good dispersion of the flame retardant.
- Finally, add the thickener incrementally until the desired viscosity for the chosen application method is reached.
- Allow the formulation to sit for a short period to deaerate before application.

### 3.2. Application of the Back-Coating

The back-coating can be applied using various techniques, with knife coating and foam coating being common in the textile industry.[3][4]

Protocol (Knife-over-Roll Coating):

- Mount the textile substrate onto the coating line.
- Set the gap between the knife and the roll to control the coating weight.
- Pour the formulated back-coating onto the fabric in front of the knife.
- Start the coating line at a controlled speed to apply a uniform layer of the coating to the back of the fabric.
- The coated fabric is then passed through a drying and curing oven. Typical conditions are drying at 100-120°C followed by curing at 140-160°C for 1-3 minutes.

### 3.3. Evaluation of the Coated Fabric

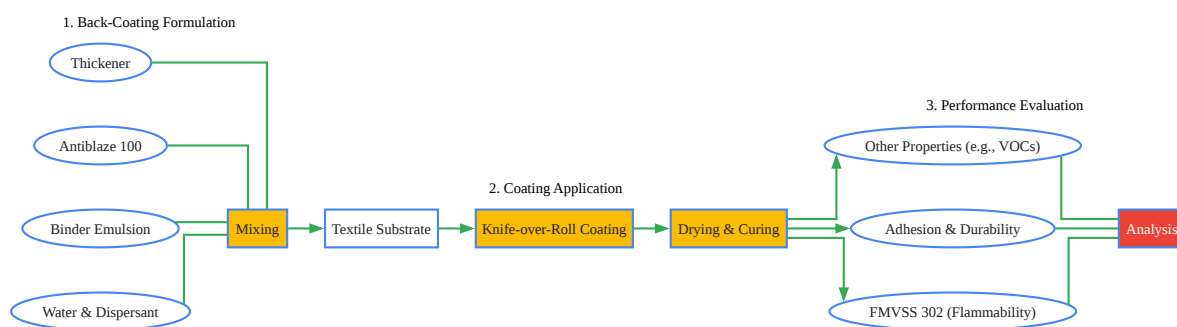
The performance of the flame-retardant back-coating is assessed through a series of standardized tests.

Test Method	Property Evaluated	Typical Performance Requirement (for Automotive)
FMVSS 302	Flammability of Interior Materials	Self-extinguishing; Burn rate < 102 mm/min
ASTM D751	Coating Adhesion	No picking or flaking
ASTM D3884	Abrasion Resistance	Varies by application
AATCC 22	Water Repellency	Varies by application
VDA 278	Volatile Organic Compound (VOC) Emissions	Low fogging and VOC levels

Protocol (FMVSS 302 Flammability Test):

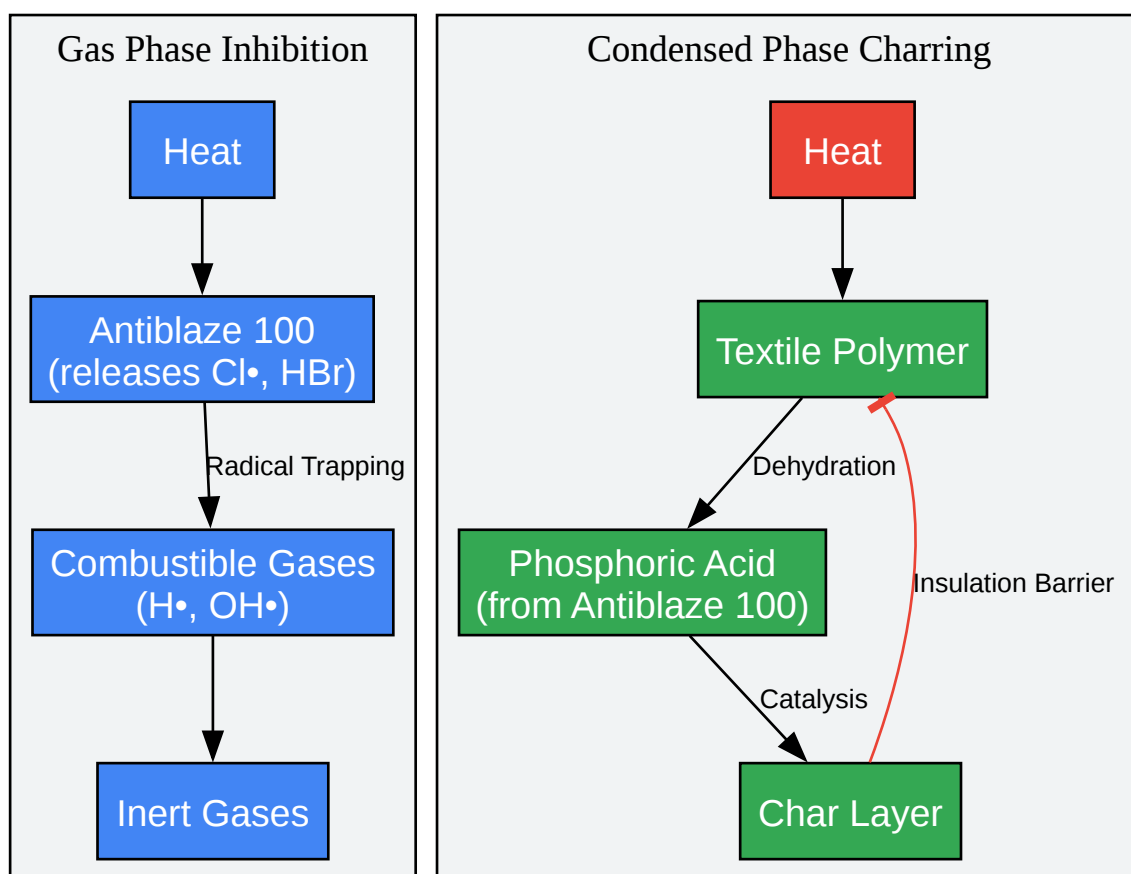
- Cut specimens of the coated fabric to the specified dimensions (typically 102 x 356 mm).
- Condition the specimens in a controlled atmosphere (e.g., 23°C and 50% relative humidity).
- Mount a specimen in the test chamber.
- Apply a flame to the free end of the specimen for a specified time.
- Measure the time it takes for the flame to travel a specific distance along the specimen.
- Calculate the burn rate in mm/min. The material is considered self-extinguishing if the flame ceases before a specified point.

## Visualizations



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Caption: Experimental workflow for applying and evaluating **Antiblaze 100**.



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Caption: Proposed flame retardant mechanism of **Antiblaze 100**.

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